3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile: is a chemical compound with the molecular formula C10H11ClN2(3R)-3-amino-3-(3-chloro-4-methylphenyl)propanenitrile . The compound’s structure consists of a nitrile group (–CN) attached to a substituted phenyl ring.
Preparation Methods
Synthetic Routes:
- One synthetic route involves the reaction of 3-chloro-4-methylbenzonitrile with ammonia (NH3) in the presence of a base or catalyst.
- Another method utilizes the reduction of 3-cyano-3-(3-chloro-4-methylphenyl)propanenitrile using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production:
Industrial-scale production methods may involve variations of the above routes, optimized for efficiency and yield.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of amides or other functional groups.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Ammonia, reducing agents (e.g., LiAlH), and various halogenating agents.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a precursor for drug development.
Medicine: May have applications in pharmaceutical research.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular receptors, enzymes, or other biomolecules, affecting biological processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare it to related nitriles or substituted phenyl compounds.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-amino-3-(3-chloro-4-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChI Key |
IIXNKMKSSFWFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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